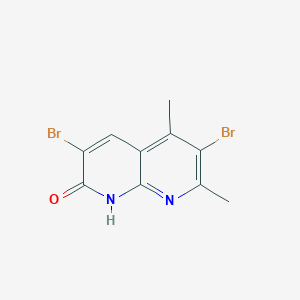
Cannabigerorcin
Übersicht
Beschreibung
Cannabigerorcin is a phytocannabinoid, a naturally occurring compound found in the Cannabis plant It is known for its unique chemical structure and potential therapeutic properties
Wirkmechanismus
- Found predominantly in the central nervous system (CNS), CB1 receptors play a role in pain modulation, mood regulation, and appetite control. Mainly located in immune cells and peripheral tissues, CB2 receptors are involved in inflammation and immune responses. Although not fully understood, GPR55 may contribute to pain perception and other physiological processes .
Mode of Action
Cannabigerorcin’s interaction with these receptors leads to various effects:
- By binding to CB1 and CB2 receptors, this compound can reduce pain perception, especially in hyperalgesic and inflammatory states. TRPV1 (transient receptor potential vanilloid type 1) is involved in pain transmission and temperature control. This compound may influence TRPV1 activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound remain an area of ongoing research. Endocannabinoids (such as anandamide and 2-arachidonoylglycerol) are released retrogradely from postsynaptic terminals to inhibit excitatory neurotransmitter release at presynaptic sites, contributing to analgesia .
Pharmacokinetics
- this compound is lipophilic, allowing it to readily cross the blood-brain barrier. It interacts with receptors in both the CNS and peripheral nervous system. Enzymes metabolize this compound, leading to its breakdown. The compound is eventually eliminated from the body .
Biochemische Analyse
Biochemical Properties
Cannabigerorcin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This compound inhibits FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound interacts with cannabinoid receptors CB1 and CB2, influencing their activity and downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors and other biomolecules. This compound binds to CB1 and CB2 receptors, leading to the activation or inhibition of various signaling pathways. It can also inhibit enzymes such as FAAH, resulting in increased levels of endocannabinoids. These interactions lead to changes in gene expression, enzyme activity, and cellular function. For example, this compound’s binding to CB1 receptors can inhibit the release of neurotransmitters, modulating neuronal activity and reducing pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology, gene expression, and metabolic activity. In vivo studies have shown that chronic administration of this compound can result in sustained changes in physiological processes, such as reduced inflammation and pain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can provide therapeutic benefits, such as reduced pain and inflammation. At high doses, this compound can cause toxic effects, including liver damage and altered behavior. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of endocannabinoids. It interacts with enzymes such as FAAH and monoacylglycerol lipase (MAGL), which are involved in the breakdown of endocannabinoids. This compound’s inhibition of these enzymes leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. For example, this compound can bind to albumin, a plasma protein that helps transport it through the bloodstream. Once inside cells, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its specific destinations. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cannabigerorcin can be synthesized through various chemical reactions. One common method involves the use of alumina-promoted allylation. This process typically involves the reaction of specific precursors under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from Cannabis plant material. The most commonly reported solvents for extraction include methanol and chloroform . These solvents are used to isolate and purify the compound from the plant material.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cannabigerol unterliegt mehreren Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Cannabigerol zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.
Substitution: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, um verschiedene funktionelle Gruppen in das Molekül einzuführen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Cannabigerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Interaktion mit verschiedenen Rezeptoren und Enzymen.
Industrie: Cannabigerol wird bei der Entwicklung von Cannabinoid-basierten Produkten verwendet, darunter Pharmazeutika und Nahrungsergänzungsmittel.
5. Wirkmechanismus
Cannabigerol entfaltet seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wirkt hauptsächlich auf Cannabinoidrezeptoren, einschließlich Cannabinoidrezeptor Typ 1 und Cannabinoidrezeptor Typ 2 . Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, wie z. B. Schmerzminderung, Entzündungen und Neurotransmission. Darüber hinaus kann Cannabigerol mit anderen Rezeptoren und Ionenkanälen interagieren und so zu seinen vielfältigen Wirkungen beitragen.
Vergleich Mit ähnlichen Verbindungen
Cannabigerol ist unter den Phytocannabinoiden einzigartig aufgrund seiner spezifischen chemischen Struktur und Eigenschaften. Ähnliche Verbindungen umfassen:
Cannabigerol: Ein weiteres Phytocannabinoid mit ähnlichem therapeutischem Potenzial.
Cannabichromen: Bekannt für seine entzündungshemmenden und schmerzlindernden Eigenschaften.
Cannabidiol: Weitgehend untersucht auf sein Potenzial bei der Behandlung von Epilepsie und Angstzuständen.
Obwohl diese Verbindungen einige Ähnlichkeiten aufweisen, machen die einzigartige Struktur und die Interaktionen von Cannabigerol mit molekularen Zielstrukturen es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXGGZQFZIVMF-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345178 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38106-51-3 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
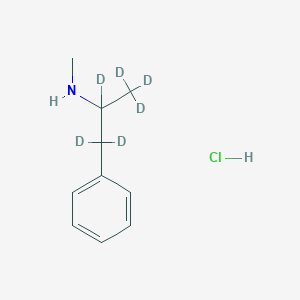
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
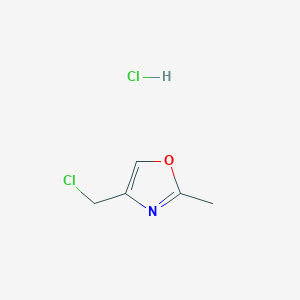
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)


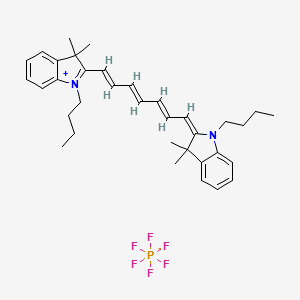
![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
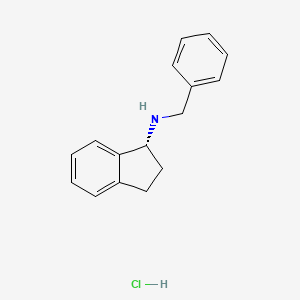
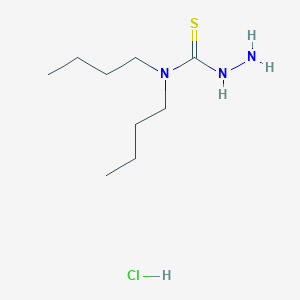
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)

